REACTION_CXSMILES
|
S(Cl)([Cl:4])(=O)=O.[Br:6][C:7]1[CH:8]=[CH:9][C:10]2[S:14][C:13](S)=[N:12][C:11]=2[CH:16]=1>>[Br:6][C:7]1[CH:8]=[CH:9][C:10]2[S:14][C:13]([Cl:4])=[N:12][C:11]=2[CH:16]=1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(N=C(S2)S)C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 50° C. for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
ADDITION
|
Details
|
the reaction mixture was slowly poured onto ice (50 g)
|
Type
|
STIRRING
|
Details
|
the resulting suspension was stirred for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
Solid was collected through filtration
|
Type
|
WASH
|
Details
|
washed with water (10 mL)
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(N=C(S2)Cl)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 470 mg | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |